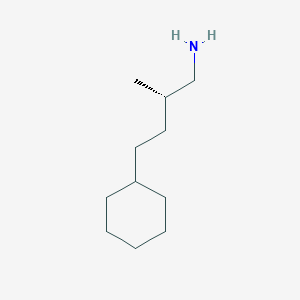
(2S)-4-Cyclohexyl-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Cyclohexyl-2-methylbutan-1-amine, also known as CYT387, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate the immune response and inflammatory processes in the body.
Mechanism of Action
(2S)-4-Cyclohexyl-2-methylbutan-1-amine exerts its therapeutic effects by inhibiting the activity of JAK2, which is a key protein involved in the regulation of the immune response and inflammatory processes. JAK2 is known to activate various signaling pathways that promote the production of cytokines, which are responsible for the inflammation and immune response. By inhibiting JAK2, this compound reduces the production of cytokines, thereby reducing the inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of JAK2 activity, the reduction of cytokine production, and the modulation of the immune response. In preclinical studies, this compound has been shown to reduce the size of tumors in animal models of MPNs. In addition, this compound has been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and other autoimmune disorders.
Advantages and Limitations for Lab Experiments
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for JAK2 inhibition, its ability to reduce cytokine production, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its complex synthesis method, its potential toxicity, and its limited bioavailability.
Future Directions
There are several future directions for the study of (2S)-4-Cyclohexyl-2-methylbutan-1-amine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, the combination of this compound with other drugs may provide synergistic effects and improve its therapeutic efficacy. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of (2S)-4-Cyclohexyl-2-methylbutan-1-amine involves a series of chemical reactions, starting with the synthesis of the intermediate compound, 4-cyclohexyl-2-methylbutan-1-amine. This is followed by the conversion of the intermediate compound into this compound through a series of steps involving the use of various reagents and catalysts. The final product is obtained through purification and crystallization. The synthesis of this compound is a complex process that requires expertise in organic chemistry and chemical engineering.
Scientific Research Applications
(2S)-4-Cyclohexyl-2-methylbutan-1-amine has been studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms (MPNs), rheumatoid arthritis, and other autoimmune disorders. MPNs are a group of blood disorders characterized by the overproduction of blood cells in the bone marrow, which can lead to serious complications such as blood clots, bleeding, and organ damage. This compound has been shown to inhibit the activity of JAK2, a protein that is involved in the development of MPNs. This inhibition leads to a reduction in the production of blood cells, thereby reducing the risk of complications.
properties
IUPAC Name |
(2S)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea](/img/structure/B2763190.png)
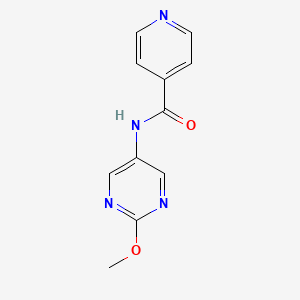
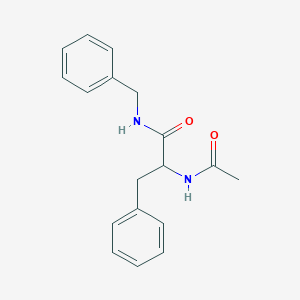
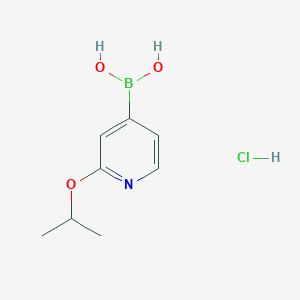
![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)
![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)
![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2763200.png)
![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-2-ol](/img/structure/B2763201.png)
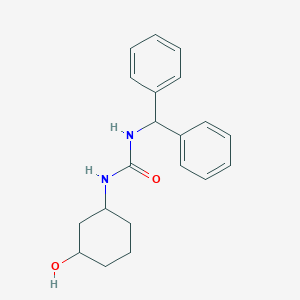
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)
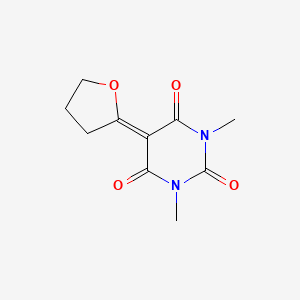
![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)
